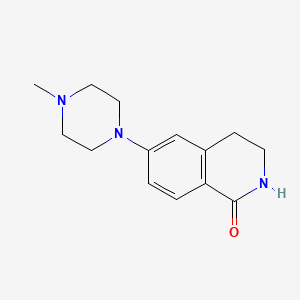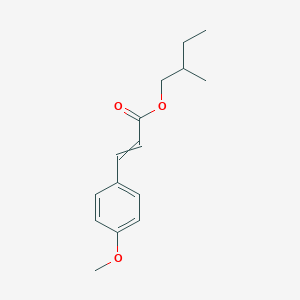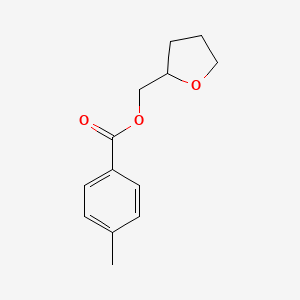
6-(4-methyl-1-piperazinyl)-3,4-dihydro-2H-isoquinolin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-methyl-1-piperazinyl)-3,4-dihydro-2H-isoquinolin-1-one is a heterocyclic compound that features a piperazine ring fused to an isoquinoline structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methyl-1-piperazinyl)-3,4-dihydro-2H-isoquinolin-1-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the aza-Michael addition between a protected diamine and an in situ generated sulfonium salt . The reaction conditions often involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve large-scale synthesis using the aforementioned cyclization techniques, optimized for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-methyl-1-piperazinyl)-3,4-dihydro-2H-isoquinolin-1-one can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, which can modify the compound’s activity.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an alcohol derivative, while substitution could introduce new functional groups such as halides or alkyl groups .
Applications De Recherche Scientifique
6-(4-methyl-1-piperazinyl)-3,4-dihydro-2H-isoquinolin-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 6-(4-methyl-1-piperazinyl)-3,4-dihydro-2H-isoquinolin-1-one involves its interaction with specific molecular targets and pathways. For example, it may act on the central nervous system by modulating neurotransmitter receptors or ion channels. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(4-Methyl-1-piperazinyl)methyl]benzylamine: This compound shares the piperazine moiety and has similar biological activities.
6-(4-methyl-1-piperazinyl)morphanthridine: Known for its sedative and sleep-promoting properties, this compound also features a piperazine ring.
Uniqueness
6-(4-methyl-1-piperazinyl)-3,4-dihydro-2H-isoquinolin-1-one is unique due to its specific isoquinoline structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
888226-98-0 |
|---|---|
Formule moléculaire |
C14H19N3O |
Poids moléculaire |
245.32 g/mol |
Nom IUPAC |
6-(4-methylpiperazin-1-yl)-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C14H19N3O/c1-16-6-8-17(9-7-16)12-2-3-13-11(10-12)4-5-15-14(13)18/h2-3,10H,4-9H2,1H3,(H,15,18) |
Clé InChI |
GTJYFOUTBGWKRK-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=CC3=C(C=C2)C(=O)NCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[3.2.1]oct-2-ene-2-carbonitrile](/img/structure/B14750440.png)
![[(2S,4R)-1-[(5R,6S)-5-(4-chloro-3-fluorophenyl)-6-(6-chloropyridin-3-yl)-6-methyl-3-propan-2-yl-5H-imidazo[2,1-b][1,3]thiazole-2-carbonyl]-4-fluoropyrrolidin-2-yl]-[(6R)-6-ethyl-4,7-diazaspiro[2.5]octan-7-yl]methanone](/img/structure/B14750445.png)
![3-(4-Methylphenyl)-7-nitro-5H-[1,3]thiazolo[2,3-B]quinazolin-5-one](/img/structure/B14750452.png)

![2-[(5-Fluoro-2-nitrophenyl)sulfanyl]aniline](/img/structure/B14750472.png)





![Ethyl 3',4',5',6',7',8'-hexahydro-4a'h-spiro[1,3-dithiolane-2,2'-naphthalene]-4a'-carboxylate](/img/structure/B14750508.png)


